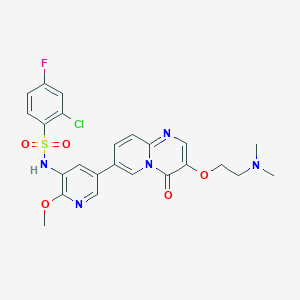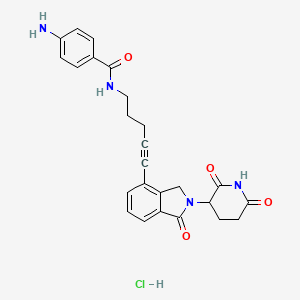![molecular formula C50H58Cl2N12O6S B11932622 1-[5-chloro-4-[[8-methoxy-1-methyl-3-[2-(methylamino)-2-oxoethoxy]-2-oxoquinolin-6-yl]amino]pyrimidin-2-yl]-N-[7-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]heptyl]piperidine-4-carboxamide](/img/structure/B11932622.png)
1-[5-chloro-4-[[8-methoxy-1-methyl-3-[2-(methylamino)-2-oxoethoxy]-2-oxoquinolin-6-yl]amino]pyrimidin-2-yl]-N-[7-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]heptyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-chloro-4-[[8-methoxy-1-methyl-3-[2-(methylamino)-2-oxoethoxy]-2-oxoquinolin-6-yl]amino]pyrimidin-2-yl]-N-[7-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]heptyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. Its unique structure, which includes multiple functional groups, makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the quinoline and pyrimidine intermediates, followed by their coupling and subsequent functionalization to introduce the piperidine and other substituents. Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and advanced purification techniques.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into their corresponding alcohols or amines.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of ester or amide bonds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: Its structure suggests potential interactions with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound may have pharmacological properties, such as anti-inflammatory or anticancer activity, which can be explored in drug development.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline and pyrimidine moieties may bind to active sites, inhibiting enzyme activity or modulating receptor function. The presence of multiple functional groups allows for diverse interactions, potentially affecting various biological pathways.
Comparison with Similar Compounds
Similar compounds include other quinoline and pyrimidine derivatives, such as:
- 1-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)urea
- 4-(5-chloro-2-methoxyphenyl)-1-methyl-1-phenylsemicarbazide
- 1-(5-chloro-2-methoxyphenyl)-3-(4-(methylthio)phenyl)urea
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity. The unique combination of functional groups in 1-[5-chloro-4-[[8-methoxy-1-methyl-3-[2-(methylamino)-2-oxoethoxy]-2-oxoquinolin-6-yl]amino]pyrimidin-2-yl]-N-[7-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]heptyl]piperidine-4-carboxamide makes it distinct and potentially more versatile in its applications.
Properties
Molecular Formula |
C50H58Cl2N12O6S |
|---|---|
Molecular Weight |
1026.0 g/mol |
IUPAC Name |
1-[5-chloro-4-[[8-methoxy-1-methyl-3-[2-(methylamino)-2-oxoethoxy]-2-oxoquinolin-6-yl]amino]pyrimidin-2-yl]-N-[7-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]heptyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C50H58Cl2N12O6S/c1-28-29(2)71-49-42(28)43(31-12-14-34(51)15-13-31)58-37(46-61-60-30(3)64(46)49)25-40(65)54-18-10-8-7-9-11-19-55-47(67)32-16-20-63(21-17-32)50-56-26-36(52)45(59-50)57-35-22-33-23-39(70-27-41(66)53-4)48(68)62(5)44(33)38(24-35)69-6/h12-15,22-24,26,32,37H,7-11,16-21,25,27H2,1-6H3,(H,53,66)(H,54,65)(H,55,67)(H,56,57,59)/t37-/m0/s1 |
InChI Key |
BVXLBDBPQFNJKR-QNGWXLTQSA-N |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCCCCCNC(=O)C4CCN(CC4)C5=NC=C(C(=N5)NC6=CC(=C7C(=C6)C=C(C(=O)N7C)OCC(=O)NC)OC)Cl)C8=CC=C(C=C8)Cl)C |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCCCCNC(=O)C4CCN(CC4)C5=NC=C(C(=N5)NC6=CC(=C7C(=C6)C=C(C(=O)N7C)OCC(=O)NC)OC)Cl)C8=CC=C(C=C8)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[6-(2-hexyldecanoyloxy)hexyl-(2-hydroxyethyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11932539.png)
![(1S,2S)-2-[[7-chloro-4-methoxy-6-[[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]methoxy]-1,3-benzothiazol-2-yl]amino]cyclohexan-1-ol](/img/structure/B11932548.png)

![trans-1-cyclopentyl-6-(4-methyl-1-(quinoxalin-6-ylmethyl)pyrrolidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11932561.png)

![4-(Cyclobutanecarbonyl)-1-[[2-(2-ethylbenzimidazol-1-yl)-9-methyl-6-morpholin-4-ylpurin-8-yl]methyl]piperazin-2-one](/img/structure/B11932586.png)

![N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide;chloride](/img/structure/B11932608.png)

![[(1S,17S,18R,19R,20R,21S,24R,25S)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,14,25-trimethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate](/img/structure/B11932613.png)

![N-[(2S)-1-[(4-cyanophenyl)amino]-4-cyclopropyl-1-oxidanylidene-butan-2-yl]-3,6,6-trimethyl-4-oxidanylidene-5,7-dihydro-1H-indole-2-carboxamide](/img/structure/B11932620.png)

![6-(3-fluorophenyl)-3-methyl-7-[(1R)-1-(7H-purin-6-ylamino)ethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11932641.png)
